molecular formula C9H12Cl2N4O B6535761 methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride CAS No. 1807979-93-6

methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride

Cat. No.: B6535761
CAS No.: 1807979-93-6
M. Wt: 263.12 g/mol
InChI Key: LYPMUPZWFLOOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyridin-2-yl group and at position 5 with a methylamine moiety. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name

N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.2ClH/c1-10-6-8-12-9(13-14-8)7-4-2-3-5-11-7;;/h2-5,10H,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPMUPZWFLOOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride, also known as N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C9H10N4O·2HCl
  • Molecular Weight : 190.2 g/mol
  • CAS Number : 1041571-45-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds containing the oxadiazole moiety have shown diverse pharmacological effects, including:

  • Anticancer Activity : Studies have indicated that oxadiazole derivatives possess significant cytotoxic effects against several cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against leukemia and breast cancer cell lines (e.g., MCF-7 and U937) .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels. This suggests that it may act as a potential chemotherapeutic agent .
  • Enzyme Inhibition : Oxadiazole derivatives have also been explored for their ability to inhibit enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are implicated in cancer progression .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-715.63Apoptosis induction via caspase activation
Related oxadiazole derivativeU9370.12–2.78Cytotoxicity via cell cycle arrest
1,2,4-Oxadiazole derivativeCEM-C7<0.05Induction of apoptosis

Case Studies

Recent studies have focused on the synthesis and evaluation of various oxadiazole derivatives. For instance:

  • Anticancer Studies : In a comparative study involving multiple oxadiazole derivatives, methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine showed superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : A study assessing HDAC inhibition found that certain oxadiazole derivatives exhibited IC50 values as low as 8.2 nM against HDAC enzymes, indicating potent inhibition that could be beneficial in cancer therapy .

Comparison with Similar Compounds

Core Heterocycle Variations

1,2-Oxazole (Isoxazole) vs. 1,2,4-Oxadiazole

  • 1-[3-(3-Pyridinyl)-1,2-oxazol-5-yl]methanamine dihydrochloride () :
    • Replaces the 1,2,4-oxadiazole with a 1,2-oxazole (isoxazole) ring.
    • Isoxazoles are less thermally stable than oxadiazoles due to reduced resonance stabilization.
    • The nitrogen-oxygen adjacency in isoxazole increases electrophilicity, altering reactivity in nucleophilic substitutions .

1,2,4-Oxadiazole Derivatives

  • 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride (): Features an ethylamine linker instead of methylamine. Pyridin-4-yl substitution directs electronic effects differently (para vs.
  • [1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride () :
    • Incorporates a cyclohexyl group, increasing steric bulk and hydrophobicity.
    • Molecular weight (317.21 g/mol) is higher than the target compound, likely reducing aqueous solubility .

Substituent Position on Pyridine

  • Pyridin-2-yl vs. Pyridin-4-yl :
    • The target compound’s pyridin-2-yl group allows for hydrogen bonding via the ortho nitrogen, which is absent in pyridin-4-yl analogs (e.g., and ).
    • Pyridin-4-yl derivatives exhibit symmetrical electronic distribution, favoring planar interactions in crystal structures .

Amine Functionalization and Salt Forms

  • N,N-Dimethyl-N-{[3-(4-Nitrophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Amine Hydrochloride () :
    • Contains a nitro group enhancing electrophilicity and a dimethylamine moiety.
    • The nitro group increases kinetic reactivity in reduction reactions compared to pyridine-containing analogs .
  • [3-Phenyl-1,2,4-Oxadiazol-5-yl]Methyl]Amine Hydrochloride () :
    • Lacks the pyridine ring but includes a phenyl group, favoring lipophilicity.
    • CAS 1216872-37-5; industrial-grade purity (99%) supports large-scale synthesis .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Solubility Key Feature Reference
Target Compound C₉H₁₂Cl₂N₄O 263.12 >90% High (aqueous) Pyridin-2-yl, methylamine
2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride C₉H₁₂Cl₂N₄O 263.13 N/A Moderate Pyridin-4-yl, ethylamine
[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride C₁₃H₁₈Cl₂N₄O 317.21 N/A Low Cyclohexyl, pyridin-4-yl
[3-Phenyl-1,2,4-oxadiazol-5-yl]methyl]amine hydrochloride C₉H₉ClN₄O 230.65 99% Moderate (organic) Phenyl, no pyridine

Research Implications

  • Pharmaceutical Potential: The target compound’s pyridin-2-yl and oxadiazole motifs are prevalent in kinase inhibitors and antimicrobial agents. Its dihydrochloride form improves bioavailability compared to neutral analogs .
  • Synthetic Challenges: Derivatives with bulkier substituents (e.g., cyclohexyl in ) require advanced purification techniques, as noted in crystallography studies using SHELX software .

Preparation Methods

Synthesis of Pyridin-2-yl Amidoxime Intermediate

The pyridin-2-yl amidoxime precursor is prepared by reacting 2-cyanopyridine with hydroxylamine hydrochloride under basic conditions. In a representative procedure, 2-cyanopyridine (1.0 equiv) is treated with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 6 hours, yielding pyridin-2-yl amidoxime (85–90% purity).

Cyclization with Trichloroacetic Anhydride

The amidoxime undergoes cyclization with trichloroacetic anhydride (TCAA) to form the 1,2,4-oxadiazole ring. For example, pyridin-2-yl amidoxime (1.0 equiv) is dissolved in dichloromethane (DCM), and TCAA (1.5 equiv) is added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours, yielding 3-(pyridin-2-yl)-1,2,4-oxadiazol-5-amine.

Introduction of the Methylamine Side Chain

Alkylation of the Oxadiazole Core

The methylamine group is introduced via nucleophilic substitution or reductive amination. In a patented method, the oxadiazole intermediate is treated with methyl iodide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 8 hours. This yields methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine with 70–75% efficiency.

Reductive Amination

Alternatively, reductive amination using formaldehyde and sodium cyanoborohydride in methanol at pH 4–5 (acetic acid buffer) provides the methylamine derivative. This method achieves higher regioselectivity (>90%) compared to alkylation.

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid. The compound is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution at 0°C until precipitation is complete. The product is filtered, washed with cold ethanol, and dried under vacuum, achieving >99% purity.

Chromatographic Purification

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) or reverse-phase HPLC (acetonitrile/water with 0.1% trifluoroacetic acid). The latter method is critical for removing regioisomeric impurities.

Analytical Characterization

Key spectral data for the final compound include:

Technique Data
1H NMR (400 MHz) δ 8.52 (d, J = 4.8 Hz, 1H), 7.89 (t, J = 7.6 Hz, 1H), 4.45 (s, 2H), 2.80 (s, 3H)
MS (ESI) m/z 176.1 [M + H]+ (calculated: 176.18)
HPLC Purity 99.3% (C18 column, 0.1% H3PO4/acetonitrile)

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantages
Cyclocondensation + Alkylation65%98%Scalable, minimal side products
Reductive Amination72%99%Higher regioselectivity, milder conditions
Direct Salt Formation85%99.3%High-purity product, single-step conversion

Challenges and Optimization Strategies

  • Regioselectivity : Competing 1,3,4-oxadiazole formation is mitigated by using TCAA instead of carbodiimides.

  • Stability : The oxadiazole ring is sensitive to strong acids; thus, HCl gas is preferred over aqueous HCl during salt formation.

  • Scalability : Batch-wise cyclocondensation in DCM ensures consistent yields at multi-gram scales.

Industrial Applications and Modifications

The dihydrochloride salt is favored in pharmaceutical formulations due to enhanced solubility. Recent patents disclose prodrug derivatives where the methylamine group is acylated for improved bioavailability.

Q & A

Q. What are the established synthetic routes for methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization between a nitrile derivative and hydroxylamine.
  • Step 2 : Functionalization of the oxadiazole with a pyridinyl group at the 3-position, followed by methylation of the amine side chain.
  • Step 3 : Hydrochloride salt formation using HCl in ethanol or methanol .

Q. Key Variables :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates oxadiazole ring closure .
  • Temperature : Optimal cyclization occurs at 80–100°C; higher temperatures may degrade sensitive substituents.

Q. Yield Optimization :

ParameterOptimal RangeYield Impact
Reaction Time6–8 hours+15–20%
HCl Concentration2–3 MSalt purity >90%

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its configuration?

Primary Methods :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the pyridinyl and oxadiazole moieties. The methylamine proton resonates at δ 2.8–3.1 ppm, while pyridinyl protons appear as a multiplet at δ 7.4–8.6 ppm .
  • X-ray Diffraction : Resolves stereochemical ambiguities, particularly the orientation of the pyridinyl group relative to the oxadiazole ring .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 263.12 (M+^+) and fragments indicative of oxadiazole cleavage .

Q. Common Ambiguities :

  • Tautomerism : The oxadiazole ring can exhibit tautomeric shifts, resolved via 15N^{15}N-NMR or computational modeling .

Q. What are the compound’s primary interactions with biological systems, and how are these assessed experimentally?

Mechanistic Insights :

  • The pyridinyl group facilitates π-π stacking with aromatic residues in enzyme active sites, while the oxadiazole’s nitrogen atoms participate in hydrogen bonding .
  • In Vitro Assays :
    • Enzyme Inhibition : Tested against kinases or proteases using fluorescence-based assays (IC₅₀ determination).
    • Cellular Uptake : Radiolabeled analogs (e.g., 14C^{14}C-methylamine) track intracellular accumulation .

Q. Data Interpretation :

  • False positives may arise from nonspecific binding; counter-screens with scrambled peptide controls are critical .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity while minimizing synthetic challenges?

Strategies :

  • Docking Studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Focus on optimizing the pyridinyl-oxadiazole dihedral angle for enhanced affinity .
  • DFT Calculations : Assess the oxadiazole ring’s electron density to predict reactivity in functionalization steps .

Case Study :
Replacing the methylamine group with bulkier substituents (simulated computationally) reduced steric clash in a modeled kinase pocket, suggesting a 30% potency improvement .

Q. How do contradictory data on the compound’s solubility and stability arise, and what methods resolve these discrepancies?

Contradictions :

  • Solubility : Reported as 12–15 mg/mL in water (pH 7.4) in some studies but <5 mg/mL in others.
  • Stability : Degradation observed under UV light (t₁/₂ = 48 hours) versus stable in dark conditions .

Q. Resolution Methods :

  • HPLC-PDA Analysis : Quantify degradation products (e.g., oxadiazole ring-opening byproducts).

  • Controlled Stability Studies :

    ConditionDegradation RateMajor Byproduct
    UV Exposure2%/dayPyridine-2-carboxylic acid
    4°C (dark)<0.5%/weekNone detected

Q. What advanced strategies address low yield in the final hydrochloride salt formation?

Challenges :

  • Hygroscopicity of the free base complicates isolation.
    Solutions :
  • Counterion Screening : Test alternative salts (e.g., sulfate, citrate) for improved crystallinity.
  • Anti-Solvent Addition : Introduce tert-butyl methyl ether (TBME) during salt precipitation to reduce co-solvent retention .

Q. Optimized Protocol :

ParameterImprovement
Anti-Solvent Volume2:1 (TBME:EtOH)
Crystallization Time12 hours at −20°C
Yield85–90%

Q. How can researchers reconcile divergent biological activity data across cell lines or assays?

Root Causes :

  • Cell-Specific Metabolism : Variability in CYP450 expression alters compound activation/toxicity.
  • Assay Interference : The oxadiazole ring may fluoresce at wavelengths overlapping with assay reagents .

Q. Mitigation :

  • Metabolic Profiling : Use LC-MS/MS to quantify parent compound and metabolites in different cell lysates.
  • Orthogonal Assays : Validate findings with non-fluorescence methods (e.g., SPR or ITC) .

Q. What methodologies enable the study of the compound’s interaction with nucleic acids?

Approaches :

  • Fluorescence Quenching : Monitor changes in ethidium bromide-DNA fluorescence upon compound addition (Ksv_{sv} calculation).
  • Circular Dichroism (CD) : Detect conformational shifts in DNA (e.g., B-to-Z transitions) induced by binding .

Q. Key Findings :

  • The compound exhibits preferential binding to GC-rich regions (Kd_d = 5.2 μM), attributed to the oxadiazole’s planar structure .

Q. How can researchers design derivatives to improve blood-brain barrier (BBB) penetration?

Design Criteria :

  • LogP Optimization : Target logP 1.5–2.5 (calculated via ChemDraw) to balance solubility and permeability.
  • Molecular Weight : Keep <400 Da (current MW: 263.12) to avoid efflux pump recognition .

Q. Derivative Screening :

ModificationBBB Score (in silico)
Fluorination at C5+0.3
Ethylene glycol spacer−0.2 (increased polarity)

Q. What collaborative frameworks (e.g., ICReDD) enhance efficiency in studying this compound’s reactivity?

ICReDD Methodology :

  • Reaction Path Search : Quantum mechanics (QM) identifies low-energy pathways for functionalizing the oxadiazole ring.
  • Machine Learning : Predicts optimal conditions (e.g., solvent, catalyst) for novel reactions, reducing trial-and-error .

Case Application :
ICReDD’s workflow reduced the optimization time for a Pd-catalyzed cross-coupling at the pyridinyl group from 6 months to 3 weeks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.